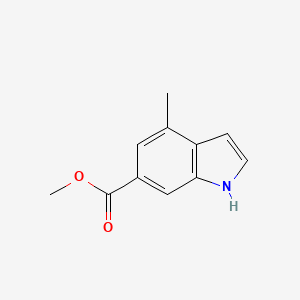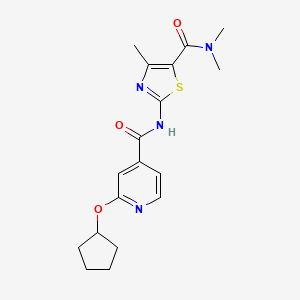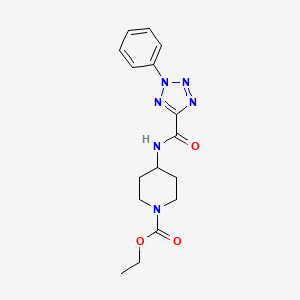
1-(哌嗪-1-基)异喹啉
描述
1-(Piperazin-1-yl)isoquinoline is a heterocyclic compound with the molecular formula C13H15N3. It is characterized by the presence of both a piperazine ring and an isoquinoline ring, making it a unique structure in the realm of organic chemistry.
科学研究应用
1-(Piperazin-1-yl)isoquinoline has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)isoquinoline can be synthesized through several methods. One common approach involves the reaction of 1-chloroisoquinoline with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile and requires heating to reflux for an extended period .
Industrial Production Methods: While specific industrial production methods for 1-(Piperazin-1-yl)isoquinoline are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions: 1-(Piperazin-1-yl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrogen atoms in the piperazine ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under appropriate conditions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an N-alkylated derivative of 1-(Piperazin-1-yl)isoquinoline.
作用机制
The mechanism of action of 1-(Piperazin-1-yl)isoquinoline varies depending on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been studied as acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer’s disease . The molecular targets and pathways involved include the cholinergic system and related neurotransmitter pathways.
相似化合物的比较
1-(4-Methyl-piperazin-1-yl)isoquinoline: This compound is structurally similar but includes a methyl group on the piperazine ring.
4-Piperazinyl quinoline derivatives: These compounds share the piperazine ring but differ in the attached heterocyclic structure.
Uniqueness: 1-(Piperazin-1-yl)isoquinoline is unique due to its specific combination of the piperazine and isoquinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
1-piperazin-1-ylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYLSABDUMICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920239 | |
| Record name | 1-(Piperazin-1-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906745-82-2 | |
| Record name | 1-(Piperazin-1-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2585379.png)
![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585382.png)
![2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2585385.png)


![(2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2585389.png)

![N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2585394.png)
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2585395.png)
![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2585397.png)
![1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol](/img/structure/B2585398.png)
![[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid](/img/structure/B2585399.png)


